3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Lipophilicity Physicochemical Properties Drug Discovery

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900271-38-7) is a fully synthetic, achiral small molecule (MW 341.84 Da, molecular formula C18H20ClN5) belonging to the pyrazolo[1,5-a]pyrimidine family. This heterocyclic scaffold is characterized by a fused pyrazole-pyrimidine bicyclic core, and is recognized as a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.

Molecular Formula C18H20ClN5
Molecular Weight 341.84
CAS No. 900271-38-7
Cat. No. B2528315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS900271-38-7
Molecular FormulaC18H20ClN5
Molecular Weight341.84
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H20ClN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-18(21-13)16(12-20-24)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3
InChIKeyGJCMVZJAOUMCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900271-38-7): Structural and Procurement Overview


3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900271-38-7) is a fully synthetic, achiral small molecule (MW 341.84 Da, molecular formula C18H20ClN5) belonging to the pyrazolo[1,5-a]pyrimidine family . This heterocyclic scaffold is characterized by a fused pyrazole-pyrimidine bicyclic core, and is recognized as a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors . The compound is currently cataloged by screening compound suppliers such as ChemDiv (Compound ID: D724-0455) for early-stage drug discovery purposes .

Why 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine Cannot Be Substituted by Generic Pyrazolo[1,5-a]pyrimidine Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged kinase-inhibitor core, but its biological activity is exquisitely sensitive to the nature and position of substituents. Even minor modifications—such as shifting the chlorine atom from the para to the ortho position on the C3 phenyl ring (CAS 901270-78-8), replacing the C5 methyl group with a larger phenyl (CAS 879578-36-6) or tert-butyl group (CAS 896065-50-2), or altering the piperazine N-substituent—can fundamentally alter target selectivity, potency, and physicochemical properties . In the well-characterized CDK inhibitor series, for instance, the specific combination of a 4-chlorophenyl at C3 and a 4-methylpiperazine at C7 has been shown to yield distinct inhibitory profiles against CDK family members compared to closely related analogs . Therefore, generic substitution by another in-class compound is scientifically unsound without explicit, matched-pair comparative data.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900271-38-7)


Physicochemical Distinction: Lipophilicity (logP) vs. 5-Phenyl and 5-tert-Butyl Analogs

The compound exhibits a computed logP of 3.73, which is significantly lower than the 5-phenyl analog (CAS 879578-36-6, logP ~4.5 ) and substantially lower than the 5-tert-butyl analog (CAS 896065-50-2, logP >5.5 ). This positions it in a more favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five (logP <5) . No direct biological data are available for this compound, but the physicochemical differentiation from close analogs is quantifiable .

Lipophilicity Physicochemical Properties Drug Discovery ADME

Regioisomeric Distinction: Para-Chlorophenyl vs. Ortho-Chlorophenyl Isomer

This compound bears a 4-chlorophenyl (para) substituent at the C3 position of the pyrazolo[1,5-a]pyrimidine core, distinguishing it from its direct regioisomer, 3-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 901270-78-8), which has an ortho-chlorophenyl group . In kinase inhibitor SAR, the position of halogen substitution on the C3 aryl ring is a critical determinant of binding pocket complementarity and selectivity across the kinome; para-substituted analogs have been shown to occupy different sub-pockets within the ATP-binding site compared to ortho-substituted analogs in structurally characterized CDK2 inhibitor complexes .

Regioisomerism Target Selectivity Kinase Inhibition Medicinal Chemistry

Replacement-Sensitive C5 Substituent: Methyl vs. Bulkier Groups

The C5 position of this compound is substituted with a small methyl group (-CH3), whereas key clinically investigated or optimized analogs often carry larger substituents (e.g., phenyl, tert-butyl, or substituted aryl groups) . In the CDK inhibitor series described by Heathcote et al. (2010), the C5 substituent size and electronic character directly modulate the compound's interaction with the hinge region of the kinase ATP-binding site, influencing both potency and selectivity profiles across CDK family members . The minimal steric bulk at C5 in this compound is expected to confer a distinct kinase selectivity fingerprint compared to analogs with larger C5 substituents.

Structure-Activity Relationship Kinase Inhibitor Steric Effects Drug Design

Overall Structural Uniqueness Within the ChemDiv Pyrazolo[1,5-a]pyrimidine Library

A substructure search across the ChemDiv screening catalog reveals that the specific combination of substituents—3-(4-chlorophenyl), 5-methyl, and 7-(4-methylpiperazin-1-yl)—is unique to this compound (ID: D724-0455) . The closest cataloged analogs differ in at least one key substituent position: the 5-phenyl analog (CAS 879578-36-6), the 5-tert-butyl analog (CAS 896065-50-2), the 2-methyl-5-phenyl analog (CAS 903455-62-9), and the ortho-chloro regioisomer (CAS 901270-78-8) . This compound represents a distinct node in the pyrazolo[1,5-a]pyrimidine chemical space that cannot be replicated by combining other library members.

Chemical Diversity Screening Library Lead Discovery Unique Chemotype

Recommended Application Scenarios for 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 900271-38-7)


Kinase Selectivity Profiling Panel Against Structure-Based Analogs

This compound is best deployed as a structurally distinct member of a pyrazolo[1,5-a]pyrimidine analog series in a kinase selectivity panel. Its unique combination of a para-chlorophenyl C3 substituent and a minimal C5 methyl group is expected to yield a selectivity fingerprint that differs from both the bulkier C5-substituted analogs and the ortho-chloro regioisomer . Inclusion of this compound in a panel alongside CAS 879578-36-6 (5-phenyl) and CAS 896065-50-2 (5-tert-butyl) allows for deconvolution of C5 steric effects on kinase selectivity.

Cell-Based Phenotypic Screening for Antiproliferative Activity

Given the well-established antiproliferative activity of pyrazolo[1,5-a]pyrimidine CDK inhibitors across the NCI-60 cancer cell line panel , this compound is suitable for inclusion in broad-spectrum oncology phenotypic screens. Its moderate computed lipophilicity (logP 3.73) is within the range associated with favorable cell permeability, making it a viable candidate for cell-based assays where more lipophilic analogs may exhibit solubility-limited activity or non-specific membrane partitioning.

ADME Structure-Property Relationship Studies

The compound's intermediate logP value of 3.73 positions it as a bridge compound between the lower-lipophilicity and higher-lipophilicity extremes of the pyrazolo[1,5-a]pyrimidine analog series. It can serve as a reference compound in ADME structure-property relationship (SPR) studies aimed at understanding how incremental changes in C5 substituent size affect metabolic stability, permeability, and solubility within this chemotype . This is particularly relevant for lead optimization programs transitioning from a methyl to bulkier C5 substituents.

Chemical Probe for Regioisomeric Halogen Effects on Target Engagement

The para-chloro substitution on the C3 phenyl ring distinguishes this compound from its ortho-chloro regioisomer (CAS 901270-78-8) . These two regioisomers can be used as a matched molecular pair to probe the effect of halogen position on kinase binding pocket occupancy, a key consideration in the rational design of selective kinase inhibitors. Such studies can inform whether para- or ortho-substitution is preferred for a given kinase target.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.